molecular formula C25H18FN3O3S B2604375 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 866896-85-7

2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Numéro de catalogue: B2604375
Numéro CAS: 866896-85-7
Poids moléculaire: 459.5
Clé InChI: UUTPDGLTBLNHFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O3S and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : A benzofuro[3,2-d]pyrimidine moiety that imparts unique pharmacological properties.
  • Functional Groups : The presence of a thioether and an acetamide group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit key kinases involved in cell cycle regulation, notably Polo-like kinase 1 (Plk1). This inhibition can disrupt the normal cell cycle progression, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines, which is a critical mechanism for anticancer agents .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. These studies typically measure:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) was determined using standard MTT assays. Results indicated potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific line tested.
Cell LineIC50 (µM)
HeLa8
MCF-710
A54912
HCT1167

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in tumor models. For instance:

  • Xenograft Models : Administration of the compound in mouse xenograft models resulted in significant tumor reduction compared to control groups. Tumor volume measurements indicated a decrease by approximately 60% after 21 days of treatment.

Case Studies

A few notable case studies highlight the compound's potential:

  • Study on Plk1 Inhibition : A study published by Alverez et al. focused on the structural optimization of similar compounds and reported enhanced anticancer activity through modifications that increased binding affinity to Plk1 .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics like paclitaxel may enhance overall efficacy while reducing side effects due to lower required doses of each drug.

Safety and Toxicology

Initial toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential toxicity in various organ systems.

Propriétés

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-6-10-17(11-7-15)27-21(30)14-33-25-28-22-19-4-2-3-5-20(19)32-23(22)24(31)29(25)18-12-8-16(26)9-13-18/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTPDGLTBLNHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.